CYP2C8 Enzyme Inhibition: Moderate Affinity Differentiating from Class-Level Azole CYP Inhibition
The target compound has a reported inhibition constant (Ki) of 11,000 nM against recombinant human CYP2C8, measured in microsomes isolated from baculovirus-infected insect cells [1]. This represents moderate CYP2C8 affinity, placing it in a distinct zone compared to potent imidazole-containing CYP inhibitors such as ketoconazole (CYP2C8 inhibition ~89% at 10 μM) and clotrimazole [2]. While the unsubstituted parent compound 1,5-diphenyl-1H-imidazole-2-thiol (CAS 136802-77-2) and the 2-methoxy analog (CAS 852388-86-4) lack publicly available CYP2C8 Ki data, the presence of the 2,3-dimethyl substitution increases calculated lipophilicity (XLogP3 = 3.8 for the target compound vs. ~3.1 for the methoxy analog and ~3.2 for the unsubstituted parent) [3], which is known to correlate with CYP2C8 binding affinity within chemical series [4]. For researchers designing ADME-Tox panels or studying drug-drug interaction potential, this compound provides a defined moderate-affinity CYP2C8 ligand with quantifiable binding parameters.
| Evidence Dimension | CYP2C8 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 11,000 nM (11 μM) |
| Comparator Or Baseline | Ketoconazole: ~89% CYP2C8 inhibition at 10 μM; Clotrimazole: potent CYP2C8 inhibition (noncompetitive, Ki ~2.5 μM) [2]; Unsubstituted parent (CAS 136802-77-2) and 2-methoxy analog (CAS 852388-86-4): no publicly reported CYP2C8 Ki data |
| Quantified Difference | Target compound is ~4.4-fold less potent than clotrimazole; ~10-fold more potent than weak CYP2C8 binders (Ki >100 μM threshold); data gap exists for closest structural analogs |
| Conditions | Recombinant human CYP2C8 expressed in microsomes from baculovirus-infected insect cells; incubation time 3 min; temperature not reported |
Why This Matters
A defined Ki value enables quantitative incorporation into CYP2C8 inhibition models and ADME-Tox risk stratification, whereas most closely related diarylimidazole-2-thiol congeners lack any publicly available CYP inhibition data.
- [1] BindingDB entry for BDBM58922 (MLS001174828). Ki = 1.10E+4 nM against recombinant human CYP2C8. https://www.bindingdb.org/ (accessed May 2026). View Source
- [2] Ong CE, Coulter S, Birkett DJ, Bhasker CR, Miners JO. The xenobiotic inhibitor profile of cytochrome P4502C8. Br J Clin Pharmacol. 2000;50(6):573-580. View Source
- [3] PubChem computed physicochemical properties for CID 4962045 (XLogP3 = 3.8), CID 2773096 (1,5-diphenyl analog), and CID entries for 852388-86-4. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
- [4] Lewis DFV, Ito Y. Human cytochromes P450 and their involvement in the metabolism of drugs and other xenobiotics: a summary of structural features and substrate selectivity. Xenobiotica. 2009;39(8):576-585. View Source
